molecular formula C11H8FNO2 B11899298 6-Fluoro-7-methylquinoline-2-carboxylic acid

6-Fluoro-7-methylquinoline-2-carboxylic acid

Cat. No.: B11899298
M. Wt: 205.18 g/mol
InChI Key: MGMAQAIBIWUHSY-UHFFFAOYSA-N
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Description

6-Fluoro-7-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of fluorinated anilines and β-ketoesters, followed by cyclization under acidic or basic conditions . Another approach involves the nucleophilic substitution of halogen atoms in quinoline derivatives with fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure uniformity and efficiency. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

6-Fluoro-7-methylquinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes and bind to its target more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the quinoline ring enhances its stability and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

6-fluoro-7-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-4-10-7(5-8(6)12)2-3-9(13-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

MGMAQAIBIWUHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=N2)C(=O)O)C=C1F

Origin of Product

United States

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